molecular formula C12H15BrO3 B1438517 4-Ethoxyphenyl 2-bromobutanoate CAS No. 1172946-87-0

4-Ethoxyphenyl 2-bromobutanoate

Cat. No.: B1438517
CAS No.: 1172946-87-0
M. Wt: 287.15 g/mol
InChI Key: CUDSSKGVJRXWCS-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 2-bromobutanoate: is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . . It is characterized by the presence of a bromine atom attached to the second carbon of the butanoate chain and an ethoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyphenyl 2-bromobutanoate typically involves the esterification of 4-ethoxyphenol with 2-bromobutyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 2-bromobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethoxyphenyl 2-bromobutanoate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions , where it is replaced by other nucleophiles. The ester group can undergo hydrolysis to release the corresponding phenol and carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxyphenyl 2-bromobutanoate is unique due to the presence of the ethoxy group on the phenyl ring and the bromine atom on the butanoate chain. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(4-ethoxyphenyl) 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-11(13)12(14)16-10-7-5-9(6-8-10)15-4-2/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDSSKGVJRXWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1=CC=C(C=C1)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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